![molecular formula C13H14O2 B13508991 rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid is a complex organic compound characterized by its unique bicyclopropane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid typically involves the reaction of carbenes with alkenes or cycloalkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the carbene intermediate . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclopropane structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- rac-(1R,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid stands out due to its bicyclopropane structure, which imparts unique chemical and physical properties
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(1R)-2-[(1R,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-7-11(12)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,14,15)/t9-,10+,11?,12-/m1/s1 |
InChIキー |
XFIGCNCLVXGNDI-AYLPWXGPSA-N |
異性体SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)C3C[C@H]3C(=O)O |
正規SMILES |
C1C(C1C2=CC=CC=C2)C3CC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
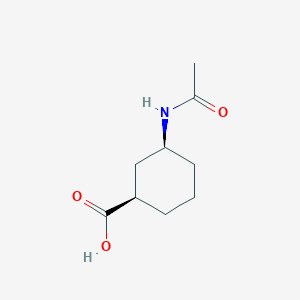
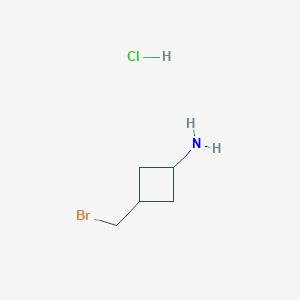
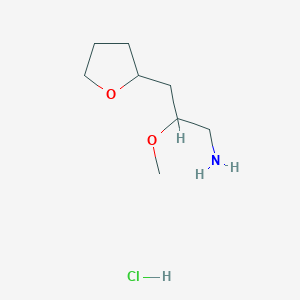
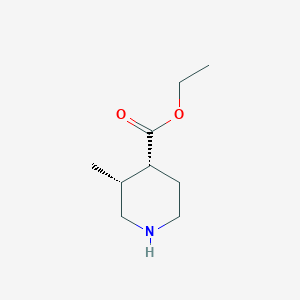
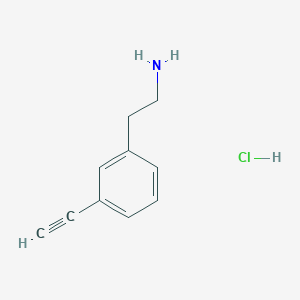
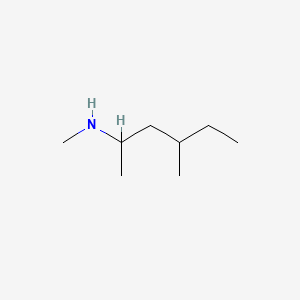
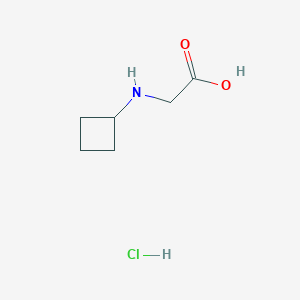
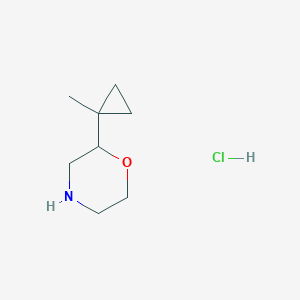
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
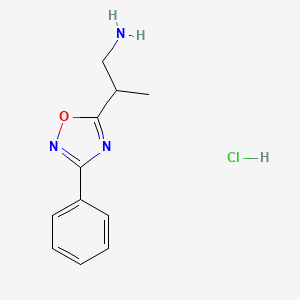
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)

